molecular formula C20H32O2 B1257734 Candicandiol

Candicandiol

Cat. No.: B1257734
M. Wt: 304.5 g/mol
InChI Key: AMOBKAMJSKCUFH-IRIQXGSBSA-N
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Description

Candicandiol (ent-7β,18-dihydroxy-kaur-16-ene) is an ent-kaurene diterpenoid predominantly isolated from Sideritis species, such as Sideritis huber-morathii and Sideritis candicans . Structurally, it features a kaurane skeleton hydroxylated at positions C-7β and C-18, with a double bond at C-16 (Figure 1). Its biosynthesis involves oxidative modifications of the ent-kaurene backbone, often mediated by plant enzymes or microbial biotransformations . This compound has been studied extensively for its role as a precursor in fungal biotransformation experiments, yielding derivatives with altered bioactivity profiles .

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(1R,2R,4S,5S,9R,10S,13R)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-2-ol

InChI

InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h14-17,21-22H,1,4-12H2,2-3H3/t14-,15+,16-,17-,18-,19+,20+/m1/s1

InChI Key

AMOBKAMJSKCUFH-IRIQXGSBSA-N

Isomeric SMILES

C[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)C)CO

Canonical SMILES

CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4)O)C)CO

Synonyms

candicandiol

Origin of Product

United States

Comparison with Similar Compounds

Candicandiol belongs to the ent-kaurene diterpenoid family, which includes structurally and functionally related compounds. Below is a detailed comparison with key analogs:

Structural Comparisons
Compound Structure Hydroxylation Sites Functional Groups Natural Source
This compound ent-7β,18-dihydroxy-kaur-16-ene C-7β, C-18 Diol Sideritis spp.
Epithis compound ent-7α,18-dihydroxy-kaur-16-ene C-7α, C-18 Diol Sideritis candicans
Siderol ent-7α-hydroxy-kaur-16-en-19-oic acid C-7α, C-19 (carboxylic) Carboxylic acid Sideritis spp.
Sideridiol 3,7,18-triacetyl-foliol C-3, C-7, C-18 (acetylated) Acetyl esters Sideritis huber-morathii
Linearol ent-3α,7α,18-trihydroxy-kaur-16-ene C-3α, C-7α, C-18 Triol Sideritis leptoclada

Key Observations :

  • Stereochemical Differences : this compound (7β-OH) and epithis compound (7α-OH) differ in the stereochemistry of their C-7 hydroxyl groups, which significantly impacts their reactivity in biotransformations .
  • Functional Group Variation : Siderol contains a carboxylic acid at C-19, while sideridiol is acetylated at multiple positions, enhancing lipophilicity .
Biotransformation Pathways

This compound undergoes distinct microbial transformations compared to analogs:

Substrate Fungus Product(s) Yield Key Reaction Reference
This compound Mucor plumbeus Canditriol (C-15α-OH) 1.47% Allylic hydroxylation
ent-7β,16β,17,18-tetrahydroxy-kaurane 15.08% Dihydroxylation
This compound Gibberella fujikuroi ent-7β,18,19-trihydroxy-kaur-16-ene 4.5% C-19 hydroxylation
Epithis compound Mucor plumbeus 7β-monoacetate derivatives ~10% Acetylation

Notable Findings:

  • C-15 Hydroxylation : Unique to this compound, M. plumbeus introduces a hydroxyl group at C-15α, yielding canditriol—a reaction rarely observed in other ent-kaurenes .
  • C-19 Oxidation : G. fujikuroi hydroxylates this compound at C-19, a site less accessible in acetylated analogs like sideridiol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Candicandiol
Reactant of Route 2
Candicandiol

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